

Application of O-M122 in Forensic Ancestry Determination

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Compound of Interest		
Compound Name:	M122	
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Abstract

The Y-chromosome haplogroup O-M122 is a significant paternal lineage predominantly found in East and Southeast Asian populations. Its high frequency and specific geographic distribution make it a valuable marker for forensic ancestry determination. This document provides detailed application notes and protocols for the use of O-M122 in forensic casework, aimed at researchers, scientists, and professionals in forensic science and drug development. The protocols outlined herein describe the molecular techniques for identifying the M122 single nucleotide polymorphism (SNP) and interpreting its significance in inferring the East Asian ancestry of a male individual.

Introduction

The non-recombining portion of the Y-chromosome is inherited paternally, providing an unaltered record of a male's paternal lineage. Specific mutations, such as single nucleotide polymorphisms (SNPs), act as markers that define distinct haplogroups. These haplogroups often exhibit strong correlations with specific geographic regions and populations, making them powerful tools for inferring biogeographic ancestry in forensic investigations.[1][2] This is particularly useful in cases where traditional autosomal DNA profiling is uninformative or when an unknown male contributor needs to be identified from a mixed sample of male and female DNA.[1][3]



Haplogroup O-**M122** (also known as O2) is a major East Eurasian Y-chromosome lineage, defined by the G to A transition at the **M122** locus.[4] It is a descendant of the O-M175 haplogroup and is believed to have originated in Southeast Asia approximately 25,000 to 35,000 years ago.[4][5] Its prevalence across East and Southeast Asia, particularly among Sino-Tibetan and Altaic-speaking groups, makes it a key indicator of East Asian paternal ancestry.[4]

These application notes provide a framework for the forensic analysis of O-M122, including population distribution data, detailed experimental protocols, and a logical workflow for its application in ancestry determination.

Data Presentation: Population Distribution of Haplogroup O-M122

The frequency of haplogroup O-M122 varies significantly across different populations. Understanding this distribution is critical for the statistical interpretation of forensic findings. The following tables summarize the prevalence of O-M122 in various East and Southeast Asian populations.



Population	Region	Frequency of O- M122 (%)	Reference
Han Chinese (South)	East Asia	~54	[4]
Han Chinese (North)	East Asia	~52	[4]
Koreans	East Asia	38 - 43	[4][5]
Japanese	East Asia	~28	[4]
Tibetans	East Asia	30 - 48	[4][5]
Manchus	East Asia	~47	[5]
Mongols	East Asia	30 - 50	[4]
Vietnamese	Southeast Asia	~44	[5]
Thais (Tai-Kadai speakers)	Southeast Asia	~50	[4]
Filipinos	Southeast Asia	~33	[5]
Polynesians	Oceania	~25	[4]

Table 1: Frequency of Y-Haplogroup O-**M122** in Selected East Asian, Southeast Asian, and Oceanian Populations.



Subclade	Defining SNP	Geographic/Populati on Association	Reference
O-M134	M134	Dominant subhaplogroup within O-M122.	[6]
O-M7	M7	Observed in southern populations, particularly Hmong-Mien and Tibeto-Burman groups.	[4][6]
O-P201	P201	Associated with island Southeast Asian groups and seafaring dispersal.	[4]
O-M119	M119	Influential in certain coastal and Austronesian contexts.	[4]

Table 2: Major Subclades of O-M122 and their Distributional Significance.

Experimental Protocols

The determination of the O-M122 haplogroup in a forensic sample involves a multi-step process, beginning with DNA extraction and culminating in the identification of the M122 SNP. The following protocols provide a detailed methodology for this process.

Protocol 1: DNA Extraction and Quantification

 DNA Extraction: Extract DNA from the forensic sample (e.g., blood, saliva, hair, tissue) using a validated forensic DNA extraction kit (e.g., QIAamp DNA Investigator Kit, Promega DNA IQ™ System). Follow the manufacturer's instructions for the specific sample type. For mixed male-female stains, such as those from sexual assault cases, Y-STR analysis can be performed without a differential extraction step.[7]



 DNA Quantification: Quantify the extracted human male DNA using a real-time PCR-based method (e.g., Quantifiler™ Trio DNA Quantification Kit). This step is crucial to ensure that the appropriate amount of DNA is used in the downstream PCR amplification.

Protocol 2: Y-SNP Genotyping of M122 using SNaPshot® Minisequencing

This protocol is adapted for the SNaPshot® Multiplex System, a primer extension-based method for SNP analysis.[8]

- Multiplex PCR Amplification:
 - Primer Design: Design PCR primers to amplify a short fragment of the Y-chromosome spanning the M122 SNP locus.
 - PCR Reaction Mix:
 - Template DNA: 0.5 1.0 ng
 - PCR Primer Mix (forward and reverse): 0.2 μM each
 - Amplification Master Mix (e.g., AmpliTaq Gold™ 360 Master Mix)
 - Nuclease-free water to a final volume of 25 μL
 - PCR Cycling Conditions:
 - Initial Denaturation: 95°C for 10 minutes
 - 30-35 cycles of:
 - 94°C for 30 seconds
 - 60°C for 1 minute
 - 72°C for 1 minute
 - Final Extension: 72°C for 7 minutes

- Hold: 4°C
- · Post-PCR Purification:
 - Remove unincorporated dNTPs and primers from the PCR product using ExoSAP-IT™ reagent.
 - Incubate at 37°C for 15 minutes, followed by inactivation at 80°C for 15 minutes.
- SNaPshot® Single-Base Extension (SBE):
 - SBE Primer Design: Design an SBE primer that anneals immediately adjacent to the M122
 SNP site. The length of the primer can be adjusted by adding a non-homologous tail at the
 5' end to facilitate separation during electrophoresis.
 - SBE Reaction Mix:
 - Purified PCR product: 2 μL
 - SNaPshot® Ready Reaction Mix: 2 μL
 - SBE Primer: 1 μL (0.2 μM)
 - Nuclease-free water: 5 μL
 - SBE Cycling Conditions:
 - 25 cycles of:
 - 96°C for 10 seconds
 - 50°C for 5 seconds
 - 60°C for 30 seconds
 - Hold: 4°C
- Post-SBE Purification:



- Remove unincorporated fluorescently labeled ddNTPs using Calf Intestinal Phosphatase (CIP).
- Incubate at 37°C for 60 minutes, followed by inactivation at 75°C for 15 minutes.
- Capillary Electrophoresis:
 - Prepare the sample for electrophoresis by mixing 1 μL of the purified SBE product with 9 μL of Hi-Di™ Formamide and 0.5 μL of GeneScan™ 120 LIZ™ Size Standard.
 - Denature the sample at 95°C for 3 minutes and immediately place on ice.
 - Analyze the sample on an ABI PRISM® 3130 or 3500 Genetic Analyzer.
- Data Analysis:
 - Analyze the resulting data using GeneMapper® ID-X Software.
 - The color of the fluorescent peak at the expected size will indicate the nucleotide present at the M122 SNP site (G or A), thus determining the haplogroup.

Protocol 3: Haplogroup Prediction from Y-STR Data

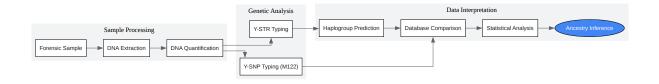
In many forensic workflows, Y-STR typing is performed as a standard procedure. The resulting Y-STR haplotype can be used to predict the Y-SNP haplogroup, including O-M122.[9][10]

- · Y-STR Typing:
 - Amplify a panel of Y-STR loci using a commercial kit (e.g., AmpFLSTR™ Yfiler™ Plus PCR Amplification Kit, PowerPlex® Y23 System). These kits co-amplify multiple Y-STR loci in a single reaction.[11]
 - Follow the manufacturer's validated protocol for amplification and capillary electrophoresis.
- Haplotype Determination:
 - Analyze the electrophoresis data to determine the alleles for each Y-STR locus, which collectively form the Y-STR haplotype.



- In Silico Haplogroup Prediction:
 - Use a validated haplogroup prediction software, such as Whit Athey's Haplogroup Predictor or YHP (Y-Haplogroup Predictor).[4][6][9]
 - Input the obtained Y-STR haplotype into the software.
 - The software, which utilizes a database of known Y-STR haplotypes and their corresponding Y-SNP haplogroups, will provide a probabilistic prediction of the most likely haplogroup for the sample. A high probability prediction for O-M122 suggests an East Asian paternal ancestry.

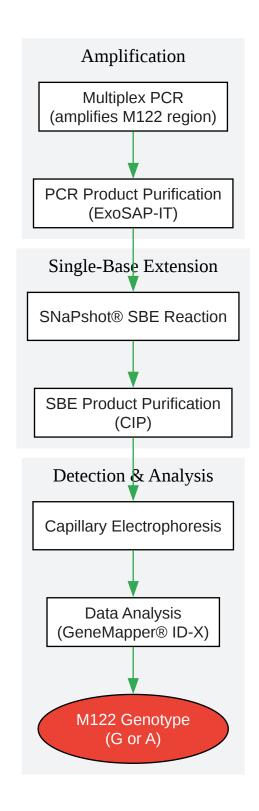
Mandatory Visualizations



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Caption: Workflow for forensic ancestry determination using Y-chromosome markers.





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